3-Amino-4-chlorobenzoic acid

Catalog No.
S662345
CAS No.
2840-28-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-chlorobenzoic acid

CAS Number

2840-28-0

Product Name

3-Amino-4-chlorobenzoic acid

IUPAC Name

3-amino-4-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

DMGFVJVLVZOSOE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl
3-Amino-4-chlorobenzoic acid is a chemical compound with the molecular formula C7H6ClNO2. It is primarily used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. This compound has attracted significant scientific attention due to its unique physical, chemical, and biological properties. In this paper, we will provide a comprehensive overview of the properties, synthesis, applications, and potential implications of 3-Amino-4-chlorobenzoic acid in various fields of research and industry.
3-Amino-4-chlorobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is also known by its other names, such as 4-chloroanthranilic acid and ACA. This compound is derived from anthranilic acid, which is a white crystalline powder that is soluble in water and polar solvents. 3-Amino-4-chlorobenzoic acid has a similar structure to anthranilic acid, but it also contains a chlorine atom in its chemical structure. It is a light yellow crystalline powder that is slightly soluble in water and polar solvents.
The physical and chemical properties of 3-Amino-4-chlorobenzoic acid are listed below:
1. Molecular weight: 191.6 g/mol
2. Melting point: 226-228 °C
3. Boiling point: N/A
4. Density: 1.4 g/cm3
5. Solubility: Slightly soluble in water and polar solvents
6. pH: 3-5
7. Colour: Light yellow
8. Odor: Odorless
3-Amino-4-chlorobenzoic acid can be synthesized using various methods, including the following:
1. Chlorination of anthranilic acid with thionyl chloride and copper chloride
2. Chlorination of anthranilic acid with S-chlorobenzoic acid and copper chloride
3. Chlorination of 4-nitro-anthranilic acid with hydrochloric acid
The characterization of 3-Amino-4-chlorobenzoic acid can be done using various analytical techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques can help to identify the chemical structure, purity, and other properties of this compound.
The analytical methods used for the detection and quantification of 3-Amino-4-chlorobenzoic acid include high-performance liquid chromatography, gas chromatography-mass spectrometry, and UV-Vis spectroscopy. These methods can help to determine the concentration and purity of this compound in various samples.
3-Amino-4-chlorobenzoic acid exhibits various biological properties that make it useful in several applications. It has been reported to have antimicrobial, anticancer, and antimalarial activities. This compound works by inhibiting the growth and proliferation of microorganisms or cancer cells.
3-Amino-4-chlorobenzoic acid has been found to be relatively safe and non-toxic in scientific experiments. However, its toxicity and safety should be evaluated before its use in any application.
3-Amino-4-chlorobenzoic acid has several applications in scientific experiments, including the following:
1. As an intermediate in the synthesis of dyes
2. As a starting material in the synthesis of pharmaceuticals and agrochemicals
3. As a fluorescence probe for the detection of metal ions
4. As a ligand for the preparation of metal complexes
5. As a target molecule for the development of novel therapeutics
The current state of research on 3-Amino-4-chlorobenzoic acid is focused on its applications in various fields of research and industry. There is ongoing research on the synthesis of new compounds based on this compound and its use in the development of novel therapeutics.
3-Amino-4-chlorobenzoic acid has several potential implications in various fields of research and industry, including the following:
1. Pharmaceutical industry: 3-Amino-4-chlorobenzoic acid can be used as a starting material in the synthesis of various pharmaceuticals.
2. Agrochemical industry: 3-Amino-4-chlorobenzoic acid can be used in the synthesis of herbicides and fungicides.
3. Material science: 3-Amino-4-chlorobenzoic acid can be used as a ligand in the preparation of metal complexes for material science applications.
4. Environmental science: 3-Amino-4-chlorobenzoic acid can be used as a fluorescence probe for the detection of metal ions in environmental samples.
The limitations of 3-Amino-4-chlorobenzoic acid include its low solubility in water and polar solvents and its limited stability under certain reaction conditions. Future directions for research include the following:
1. Synthesis of new compounds based on 3-Amino-4-chlorobenzoic acid with improved properties and applications
2. Development of new analytical methods for the detection and quantification of 3-Amino-4-chlorobenzoic acid
3. Evaluation of the toxicity and safety of 3-Amino-4-chlorobenzoic acid in various applications
4. Investigation of the biological properties of 3-Amino-4-chlorobenzoic acid for the development of novel therapeutics.
3-Amino-4-chlorobenzoic acid is a versatile compound with unique physical, chemical, and biological properties. It has several applications in various fields of research and industry, including the pharmaceutical industry, agrochemical industry, material science, and environmental science. Future research on this compound should focus on the synthesis of new compounds with improved properties and applications, the development of new analytical methods, and the investigation of its biological properties for the development of novel therapeutics.

XLogP3

1.8

Melting Point

214.0 °C

UNII

3Q8R4430CF

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 130 of 131 companies with hazard statement code(s):;
H315 (34.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (65.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2840-28-0

Wikipedia

3-amino-4-chlorobenzoic acid

General Manufacturing Information

Benzoic acid, 3-amino-4-chloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types